セルドゥラチニブ塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerdulatinib hydrochloride is a selective, orally active, and reversible ATP-competitive inhibitor of dual SYK and JAK . It is used in the research of autoimmune disease and B-cell malignancies . It is a small molecule SYK/JAK kinase inhibitor in development for the treatment of hematological malignancies .
Chemical Reactions Analysis
Cerdulatinib hydrochloride has been shown to inhibit SYK and JAK pathways in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with tumor response .Physical And Chemical Properties Analysis
Cerdulatinib hydrochloride has a molecular weight of 482 . It is stable if stored as directed and should be protected from light and heat . Its purity, as determined by HPLC, is 99.16% .科学的研究の応用
セルドゥラチニブ塩酸塩は、Cerdulatinib HClとしても知られており、主に血液悪性腫瘍の治療のために開発されているSYK/JAKキナーゼ阻害に焦点を当てた低分子阻害剤です。以下は、科学研究におけるセルドゥラチニブ塩酸塩の6つのユニークな用途を強調した詳細なセクションです。
血液悪性腫瘍の治療
セルドゥラチニブは、さまざまな血液がんの治療における有効性について調査されてきました。 がん細胞の生存と増殖に寄与するシグナル伝達経路に関与する特定のキナーゼを標的にします .
作用機序研究
セルドゥラチニブの作用機序に関する研究は、腫瘍固有およびミクロ環境由来の生存シグナルに不可欠なSYKおよびJAK経路の両方を阻害する可能性を示しています .
薬力学研究
セルドゥラチニブの薬力学に関する研究は、薬物が身体とどのように相互作用するか、および腫瘍反応との関連性に関する洞察を提供し、投与レジメンの最適化に貴重な情報を与えています .
臨床試験調査
セルドゥラチニブは、特に再発/難治性濾胞性リンパ腫の患者において、その安全性プロファイルと抗腫瘍活性を評価した第2a相臨床試験を実施してきました .
毒性管理研究
研究努力は、アミラーゼ/リパーゼ上昇などのセルドゥラチニブに関連する毒性を管理することに集中しており、持続的な投与を可能にし、患者の転帰を改善することを目的としています .
デュアル阻害研究
この化合物は、SYK/JAKファミリーメンバーのデュアル阻害剤として作用する能力があるため、デュアル阻害療法の利点と課題を理解しようとする研究の対象となっています .
作用機序
- SYK and JAK play crucial roles in both tumor-intrinsic and microenvironment-derived survival signals, particularly in B-cell malignancies .
- Cerdulatinib suppresses survival signals originating from two main sources:
- The dual inhibition strategy allows control over a broader range of disease etiologies and reduces the likelihood of bypass mechanisms .
- Diminished expression of B-cell activation markers (CD69, CD86) and enhanced expression of CXCR4 have been observed, consistent with BCR and IL-4 suppression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
将来の方向性
Cerdulatinib hydrochloride has shown promise in the treatment of B-cell malignancies and autoimmune diseases . Current research is focused on its use in the treatment of relapsed/refractory B-cell malignancies . The review offers valuable insights into current trends and future directions for optimal management of MPNs using JAK2 inhibitors .
生化学分析
Biochemical Properties
Cerdulatinib hydrochloride has been shown to interact with several key enzymes and proteins in biochemical reactions. It is a reversible ATP-competitive inhibitor of SYK/JAK family members, including JAK1, JAK2, and TYK2 . These interactions play crucial roles in the survival of certain tumor cells .
Cellular Effects
Cerdulatinib hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit SYK and JAK pathway signaling in whole blood of patients at tolerated exposures .
Molecular Mechanism
The molecular mechanism of action of Cerdulatinib hydrochloride involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a dual inhibitor of SYK and JAK, Cerdulatinib hydrochloride suppresses survival signals originating from the B-cell antigen receptor (BCR) and cytokine receptors, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cerdulatinib hydrochloride change over time. It has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .
Dosage Effects in Animal Models
The effects of Cerdulatinib hydrochloride vary with different dosages in animal models. For instance, it has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .
Metabolic Pathways
Cerdulatinib hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
As an orally active small molecule, it is likely to be widely distributed within the body .
Subcellular Localization
Given its role as a dual inhibitor of SYK and JAK, it is likely to be found in locations where these kinases are active .
特性
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULGYKOHUAYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369761-01-2 |
Source
|
Record name | Cerdulatinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERDULATINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。